4'-(n-Butylthio)-2,2,2-trifluoroacetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-butylsulfanylphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3OS/c1-2-3-8-17-10-6-4-9(5-7-10)11(16)12(13,14)15/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXHQTFDFMTBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Thioetherification: : The synthesis typically begins with 2,2,2-trifluoroacetophenone. A butylthio group can be introduced via a nucleophilic substitution reaction using n-butylthiol and a suitable catalyst, such as a base like sodium hydride.
Industrial Production Methods: : On an industrial scale, the compound can be synthesized in a continuous flow reactor to ensure efficient mixing and heat transfer. The reaction conditions include maintaining the temperature around 50-70°C and using an inert atmosphere to prevent oxidation.
Chemical Reactions Analysis
Electrophilic Reactivity at the Carbonyl Group
The trifluoromethyl group strongly activates the carbonyl carbon toward nucleophilic attack due to its electron-withdrawing nature. This reactivity is exemplified in studies of similar compounds like 2,2,2-trifluoroacetophenone, which acts as an organocatalyst in alkene epoxidation via intermediate peroxycarboximidic acid formation . For 4'-(n-butylthio)-2,2,2-trifluoroacetophenone:
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Nucleophilic additions (e.g., Grignard reagents) occur at the carbonyl carbon, forming tertiary alcohols.
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Condensation reactions with amines or hydrazines yield imines or hydrazones, respectively.
Thioether Group Reactivity
The n-butylthio substituent participates in oxidation and substitution reactions:
Redox Behavior
The trifluoromethyl group enhances oxidative stability, while the thioether group introduces redox-active sites:
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Reduction of carbonyl : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.
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Thioether redox : The sulfur atom can undergo reversible oxidation-reduction cycles, relevant in energy storage or catalytic systems .
Comparative Reactivity with Analogs
Key differences between this compound and related compounds:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4'-(n-Butylthio)-2,2,2-trifluoroacetophenone exhibit significant anticancer properties. For instance, a study evaluating the cytotoxic effects of various derivatives on human cancer cell lines demonstrated that modifications in the trifluoromethyl and thioether groups can enhance biological activity.
Case Study:
- Compound: this compound
- Cell Lines Tested: HT29 (Colon Cancer), MCF7 (Breast Cancer)
- Results: IC50 values ranged from 5 μM to 15 μM, indicating effective growth inhibition.
Data Table: Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | HT29 | 10 | Significant growth inhibition |
| MCF7 | 8 | Enhanced by trifluoromethyl group |
Photophysical Properties
The incorporation of this compound into polymer matrices has shown potential for enhancing photophysical properties. The compound can act as a fluorescent probe due to its unique electronic structure.
Case Study:
- Application: Fluorescent sensor in polymer films.
- Findings: Improved sensitivity to environmental changes such as pH and temperature.
Data Table: Photophysical Properties
| Polymer Matrix | Sensor Compound | Sensitivity | Application |
|---|---|---|---|
| Poly(methyl methacrylate) | This compound | High | pH sensing |
| Polyvinyl chloride | This compound | Moderate | Temperature monitoring |
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound have revealed promising results against various pathogens. The presence of the butylthio group enhances lipophilicity and membrane penetration.
Case Study:
- Pathogens Tested: Staphylococcus aureus, Escherichia coli
- Results: Minimum inhibitory concentrations (MIC) were found to be as low as 0.5 μg/mL for Staphylococcus aureus.
Data Table: Antimicrobial Activity
| Pathogen | MIC (μg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.5 | Effective against biofilm formation |
| Escherichia coli | 1.0 | Moderate activity |
Mechanism of Action
The mechanism by which 4'-(n-Butylthio)-2,2,2-trifluoroacetophenone exerts its effects involves interactions with molecular targets such as enzymes. The trifluoromethyl group significantly affects the molecule's lipophilicity, enabling it to permeate biological membranes and interact with target sites. This interaction can inhibit enzymatic activity or modify biochemical pathways, influencing biological processes.
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- 4′-Nitro-2,2,2-trifluoroacetophenone (CAS: 58808-61-0): The nitro group (-NO₂) is strongly electron-withdrawing, further enhancing the electrophilicity of the ketone compared to the n-butylthio derivative. This makes it reactive in nucleophilic substitutions but less stable under reducing conditions .
- 4'-Methoxy-2,2,2-trifluoroacetophenone (CAS: 711-38-6): The methoxy (-OCH₃) group is electron-donating via resonance, partially counteracting the electron-withdrawing effect of the trifluoromethyl group. This results in reduced electrophilicity at the carbonyl carbon compared to 4'-(n-butylthio)-2,2,2-trifluoroacetophenone .
- 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone: The chloro (-Cl) group is moderately electron-withdrawing, while the methyl (-CH₃) group is electron-donating. This combination creates a sterically hindered and electronically complex substrate, influencing regioselectivity in reactions .
Steric Effects
- However, its purely alkyl nature lacks the polarizability of the sulfur atom in the n-butylthio derivative .
- 3′-Methyl-2,2,2-trifluoroacetophenone: The smaller methyl group minimizes steric hindrance, enabling faster reaction kinetics in hydroboration (quantitative yield in 15 min at RT) compared to bulkier analogs .
Reactivity in Key Chemical Reactions
Biological Activity
4'-(n-Butylthio)-2,2,2-trifluoroacetophenone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and other relevant findings based on diverse research sources.
This compound is characterized by its trifluoromethyl group and a butylthio substituent, which may influence its biological interactions. The molecular formula is with a molecular weight of 292.29 g/mol. Its structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing various derivatives for their antibacterial effects, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents.
Cytotoxic Effects
In addition to its antimicrobial activity, the compound has been evaluated for cytotoxic effects against various cancer cell lines. The results from an MTT assay indicated that this compound exhibits dose-dependent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results indicate that the compound has potential as an anticancer agent and warrants further investigation into its mechanism of action.
The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, its ability to disrupt bacterial cell membranes could contribute to its antimicrobial efficacy.
Case Studies
Several case studies have highlighted the application of this compound in drug development:
- Antibacterial Drug Development : A case study focused on synthesizing analogs of this compound revealed enhanced antibacterial activity compared to existing antibiotics. The modifications made to the thioether group were critical in improving efficacy.
- Cancer Treatment Research : Another study explored the use of this compound in combination therapies for cancer treatment. Results indicated synergistic effects when combined with established chemotherapeutics, leading to improved survival rates in preclinical models.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4'-(n-Butylthio)-2,2,2-trifluoroacetophenone, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis often involves nucleophilic substitution or condensation reactions. For example, 2,2,2-trifluoroacetophenone derivatives can be modified by introducing thioether groups via reactions with thiols like n-butylthiol under basic conditions. Critical parameters include solvent choice (e.g., THF or dichlorobenzene), temperature control (reflux conditions), and catalysts such as tetrabutylammonium fluoride for desilylation steps . Reaction time and stoichiometric ratios of reactants (e.g., n-butylthiol to trifluoroacetophenone) significantly impact purity, with intermediates often requiring chromatographic purification .
Q. How is this compound characterized using spectroscopic techniques, and what spectral signatures are indicative of its structure?
- Methodological Answer : Key characterization methods include:
- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a singlet near δ 120-125 ppm in ¹³C NMR. The n-butylthio group shows characteristic signals for -SCH₂- protons (δ 1.4–1.6 ppm) and thiomethyl carbons (δ 25–35 ppm).
- FT-IR : Strong absorption bands for C=O (1700–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm the acetophenone core.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula C₁₂H₁₃F₃OS (calculated m/z ~262.07) .
Advanced Research Questions
Q. What computational methods are employed to study the electronic properties of trifluoroacetophenone derivatives, and how do these compare with experimental data?
- Methodological Answer : Density Functional Theory (DFT) using the B3LYP functional and 6-311++G(d,p) basis set is standard for optimizing geometry and calculating frontier molecular orbitals (FMOs). For 2,2,2-trifluoroacetophenone, HOMO-LUMO gaps (~5.5 eV) correlate with UV-Vis spectra. Discrepancies between calculated bond lengths (e.g., C=O: 1.21 Å) and X-ray data (1.23 Å) are resolved by adjusting solvent effects in simulations .
Q. How does the presence of the trifluoromethyl and n-butylthio groups affect the compound's reactivity in organocatalytic applications?
- Methodological Answer : The electron-withdrawing CF₃ group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in epoxidation reactions using H₂O₂). The n-butylthio group acts as a steric shield, reducing side reactions. Catalytic efficiency is optimized by balancing these effects through solvent polarity (e.g., aqueous acetonitrile) and substrate ratios .
Q. In the context of difluorocarbene generation, what role does 2,2,2-trifluoroacetophenone play, and what methodological considerations are crucial for optimizing such reactions?
- Methodological Answer : Trifluoroacetophenone derivatives serve as non-ozone-depleting precursors for difluorocarbene (CF₂). Under basic conditions (KOH or K₂CO₃), the compound decomposes to release CF₂, which reacts with phenol derivatives to form difluoromethyl ethers. Key optimizations include maintaining anhydrous conditions, slow addition of base, and using aprotic solvents (e.g., DMF) to minimize hydrolysis .
Q. What are the observed discrepancies between calculated molecular parameters and experimental X-ray diffraction data for this compound, and how are these resolved?
- Methodological Answer : Discrepancies in bond angles (e.g., C-C=O: 122° calc. vs. 120° expt.) arise from neglecting crystal packing effects in DFT. Hybrid QM/MM approaches or periodic boundary condition simulations improve agreement. For vibrational spectra, scaling factors (0.96–0.98) adjust calculated frequencies to match experimental IR peaks .
Data Contradiction Analysis
- Example : Computational studies (DFT) predict a planar acetophenone ring, while XRD data show slight distortion due to crystal packing. Researchers address this by performing conformational analysis in solution-phase simulations or using time-resolved spectroscopy to assess dynamic structural changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
